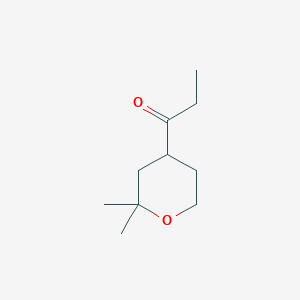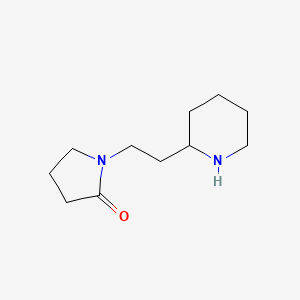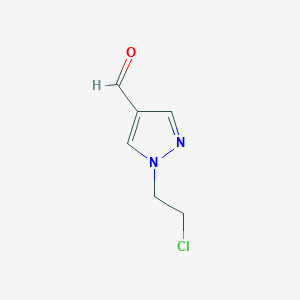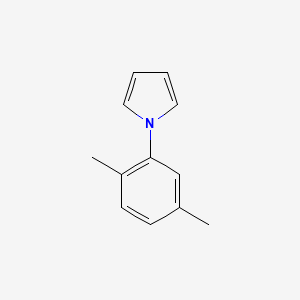
5-Chlor-2-Tetralon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-Tetralone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research explores its potential as a precursor for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that similar compounds play a significant role in the synthesis of antidepressant molecules .
Mode of Action
It is known that similar compounds interact with their targets through metal-catalyzed reactions . These reactions are crucial in the synthesis of key structural motifs in antidepressant drugs .
Biochemical Pathways
It is known that similar compounds can be synthesized in a variety of effective ways using metal-catalyzed steps . These steps are essential in the synthesis of antidepressants and their potential application .
Pharmacokinetics
It is known that the compound has a molecular weight of 18063 , which could influence its bioavailability.
Result of Action
Similar compounds have been shown to have potent antiproliferative activities against human cancer cell lines .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-Tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 5-Chloro-2-Tetralone and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, 5-Chloro-2-Tetralone has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 5-Chloro-2-Tetralone on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to alterations in gene expression and cellular metabolism . Furthermore, 5-Chloro-2-Tetralone has been observed to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 5-Chloro-2-Tetralone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For instance, the binding of 5-Chloro-2-Tetralone to cytochrome P450 can result in the formation of reactive intermediates that can cause oxidative damage to cellular components . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-Tetralone have been studied over different time periods. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to 5-Chloro-2-Tetralone can lead to cumulative effects on cellular function, including increased oxidative stress and alterations in metabolic pathways . These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-Tetralone vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage considerations in the use of 5-Chloro-2-Tetralone in research and potential therapeutic applications.
Metabolic Pathways
5-Chloro-2-Tetralone is involved in various metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of 5-Chloro-2-Tetralone on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-Tetralone is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, 5-Chloro-2-Tetralone can accumulate in specific tissues, leading to localized effects on cellular function . The distribution of the compound within the body can influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Chloro-2-Tetralone plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, 5-Chloro-2-Tetralone can interact with other organelles, such as the endoplasmic reticulum, influencing protein folding and cellular stress responses . These localization patterns are important for understanding the overall effects of 5-Chloro-2-Tetralone on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-Tetralone typically involves the chlorination of 2-tetralone. One common method employs triphosgene as a chlorinating agent. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide (DMAC) acting as an initiator. This method yields up to 97.93% of 5-Chloro-2-Tetralone .
Industrial Production Methods: Industrial production of 5-Chloro-2-Tetralone follows similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-Tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-naphthoic acid.
Reduction: Formation of 5-chloro-2-tetralol.
Substitution: Formation of various substituted tetralones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-Pentanone: Another chlorinated ketone with applications in pharmaceuticals and agrochemicals.
2-Tetralone: The non-chlorinated parent compound used as a starting material for synthesizing various derivatives.
5-Bromo-2-Tetralone: A brominated analogue with similar reactivity but different physical and chemical properties.
Uniqueness: 5-Chloro-2-Tetralone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new chemical entities with specific biological activities .
Eigenschaften
IUPAC Name |
5-chloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCGXZKCTYRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393664 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-64-6 | |
| Record name | 5-Chloro-2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)


![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
